molecular formula C9H10BClO2 B13919208 (3-Chloro-2-cyclopropylphenyl)boronic acid

(3-Chloro-2-cyclopropylphenyl)boronic acid

Cat. No.: B13919208
M. Wt: 196.44 g/mol
InChI Key: NWQRXQXMRPLBAB-UHFFFAOYSA-N
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Description

(3-Chloro-2-cyclopropylphenyl)boronic acid is an organic compound with the molecular formula C9H10BClO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Chloro-2-cyclopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the synthesis of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for high throughput and efficient production of boronic acids .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (3-Chloro-2-cyclopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Chlorophenylboronic acid
  • Cyclopropylboronic acid

Comparison: (3-Chloro-2-cyclopropylphenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a chlorine atom on the phenyl ring. This combination imparts distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acids .

Properties

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

(3-chloro-2-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BClO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2

InChI Key

NWQRXQXMRPLBAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C2CC2)(O)O

Origin of Product

United States

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